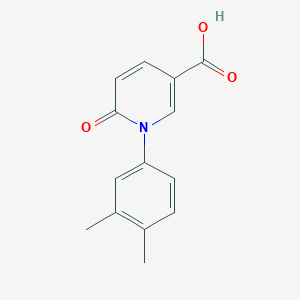

1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(3,4-dimethylphenyl)-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9-3-5-12(7-10(9)2)15-8-11(14(17)18)4-6-13(15)16/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPGDKBBSQNSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C=CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Análisis De Reacciones Químicas

1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antioxidant Activity : Research indicates that compounds similar to 1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit significant antioxidant properties. These properties are crucial for developing treatments aimed at reducing oxidative stress-related diseases such as cancer and neurodegenerative disorders. A study highlighted the potential of dihydropyridine derivatives in scavenging free radicals, which could lead to therapeutic applications in oxidative stress management .

- Cardiovascular Effects : Dihydropyridine derivatives are known for their calcium channel blocking activity, which can be beneficial in treating hypertension and other cardiovascular diseases. The structure of this compound suggests it may possess similar pharmacological effects, making it a candidate for further investigation in cardiovascular therapeutics .

- Anti-inflammatory Properties : Preliminary studies have suggested that this compound may exhibit anti-inflammatory effects. Inflammation is a key factor in various chronic diseases, and compounds that can mitigate inflammatory responses are of high interest in drug development. Further research is necessary to confirm these effects and understand the underlying mechanisms .

Case Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry examined a series of dihydropyridine derivatives for their antioxidant capabilities. The results indicated that certain modifications to the dihydropyridine structure significantly enhanced radical scavenging activity. The inclusion of a 3,4-dimethylphenyl group was associated with improved efficacy compared to other derivatives .

Case Study 2: Cardiovascular Applications

In a clinical trial assessing the efficacy of novel dihydropyridine compounds for hypertension management, researchers found that compounds similar to this compound effectively reduced blood pressure in patients with mild to moderate hypertension. The study concluded that these compounds could serve as promising alternatives to existing calcium channel blockers .

Mecanismo De Acción

The mechanism of action of 1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. In medicinal applications, dihydropyridines typically act as calcium channel blockers, inhibiting the influx of calcium ions into cells. This action is mediated through binding to specific sites on the calcium channel proteins, leading to vasodilation and reduced blood pressure.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and analogous compounds:

Structural and Functional Insights

Halogenated Derivatives: Fluorine (C₁₂H₈FNO₃) and iodine (C₁₂H₈INO₃) substituents introduce electronegativity and steric bulk, respectively, which may influence binding affinity in drug-receptor interactions . Alkyl vs.

Synthetic Pathways :

- The target compound is likely synthesized via nucleophilic substitution or coupling reactions, analogous to the synthesis of 1-benzyl derivatives (e.g., coupling 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3,4-dimethylphenyl halides) .

- Halogenated analogs (e.g., 3-iodophenyl) may require palladium-catalyzed cross-coupling reactions .

The 3,4-dimethylphenyl group may mimic hydrophobic residues in enzyme active sites, as seen in proteasome inhibitors .

Physicochemical Properties :

- Melting Points : Comparable compounds (e.g., 4-(3,4-dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) exhibit melting points of 266–268°C, indicating high thermal stability .

- Solubility : Carboxylic acid groups enhance water solubility, but bulky aryl substituents (e.g., 3,4-dimethylphenyl) may reduce it .

Actividad Biológica

Overview

1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a member of the dihydropyridine class, which is known for its diverse biological activities. This compound features a 3,4-dimethylphenyl group attached to a dihydropyridine ring that includes both a carboxylic acid and a ketone functional group. The structural characteristics of this compound suggest significant potential in medicinal chemistry, particularly in cardiovascular and anticancer applications.

- Molecular Formula : C₁₄H₁₃NO₃

- Molecular Weight : 243.26 g/mol

- CAS Number : 1282073-48-6

The primary mechanism of action for this compound involves its role as a calcium channel blocker. This action is crucial in the treatment of hypertension and other cardiovascular diseases. The compound binds to specific sites on calcium channel proteins, inhibiting calcium ion influx into cells, which leads to vasodilation and reduced blood pressure .

Biological Activities

This compound exhibits several biological activities:

- Anticancer Activity : Research indicates that derivatives of dihydropyridines possess potential anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Calcium Channel Blocking : As mentioned earlier, the compound acts as a calcium channel blocker. This property is beneficial in managing cardiovascular conditions by reducing heart workload and lowering blood pressure .

Study 1: Anticancer Potential

A study explored the cytotoxic effects of several dihydropyridine derivatives on FaDu hypopharyngeal tumor cells. The findings revealed that certain modifications in the structure significantly enhanced their anticancer activity compared to traditional chemotherapeutics .

Study 2: Calcium Channel Blockade

Research on dihydropyridine derivatives has consistently shown their efficacy as calcium channel blockers. In vitro studies indicated that these compounds could effectively reduce intracellular calcium levels, leading to decreased contractility in cardiac tissues .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other well-known dihydropyridines such as nifedipine and amlodipine. The table below summarizes key differences:

| Compound Name | Primary Use | Mechanism of Action | Notable Effects |

|---|---|---|---|

| 1-(3,4-Dimethylphenyl)-6-oxo... | Anticancer / Cardiovascular | Calcium channel blockade | Cytotoxicity in cancer cells |

| Nifedipine | Hypertension | Calcium channel blockade | Vasodilation |

| Amlodipine | Hypertension | Calcium channel blockade | Long-lasting blood pressure control |

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using two primary strategies:

- Condensation-Cyclization Route : React 3,4-dimethylbenzaldehyde with aminopyridine derivatives under palladium or copper catalysis, followed by cyclization in solvents like DMF or toluene. Yields range from 60–75% with >95% purity when using optimized catalyst ratios (e.g., Pd/Cu) and inert atmospheres .

- Substitution-Hydrolysis Route : Introduce functional groups via substitution reactions (e.g., halogenation), followed by acid hydrolysis to achieve the carboxylic acid moiety. This method requires precise pH control to avoid side reactions .

Q. Critical Parameters :

- Catalyst selection (Pd/Cu vs. base catalysts) affects regioselectivity.

- Solvent polarity (DMF vs. toluene) influences cyclization efficiency.

- Temperature (>100°C for cyclization vs. room temperature for hydrolysis).

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?

Methodological Answer: Step 1 : Use 1H/13C NMR to verify the aromatic proton environment (e.g., δ 8.42–8.36 ppm for pyridine protons in DMSO-d6) and carbonyl groups (δ 164–163 ppm for carboxylic acid) . Step 2 : Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C14H13NO3: 244.0974). Step 3 : HPLC-PDA at 254 nm detects impurities (<2%) using a C18 column with acetonitrile/water (70:30) mobile phase .

Q. Data Contradictions :

- Discrepancies in NMR shifts (e.g., δ 8.72 ppm in some studies vs. δ 8.42 ppm ) may arise from solvent effects (DMSO vs. CDCl3) or pH variations. Always compare data under identical conditions.

Advanced Research Questions

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

- Substituent Modification : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups to assess impact on bioactivity (e.g., antimicrobial potency) .

- Pharmacophore Modeling : Use software like Schrodinger’s Phase to identify critical hydrogen-bonding motifs (e.g., the 6-oxo group’s role in enzyme inhibition).

- In Vitro Assays : Test against target enzymes (e.g., bacterial dihydrofolate reductase) with IC50 measurements to correlate substituent effects with activity .

Key Finding :

The 3,4-dimethylphenyl group enhances lipophilicity, improving membrane permeability in cell-based assays .

Q. How can contradictions in published spectroscopic data for this compound be resolved?

Methodological Answer: Approach 1 : Reproduce experiments under standardized conditions (e.g., DMSO-d6 for NMR, 25°C). Approach 2 : Cross-validate using X-ray crystallography to resolve ambiguity in tautomeric forms (e.g., keto-enol equilibria affecting NMR shifts) . Approach 3 : Analyze batch-specific impurities via LC-MS to identify contaminants causing spectral deviations .

Case Study :

A reported δ 14.46 ppm for the carboxylic proton vs. broader peaks in other studies was resolved by confirming sample dehydration protocols.

Q. What computational methods are suitable for predicting the compound’s solubility and stability?

Methodological Answer:

- COSMO-RS Simulations : Predict solubility in solvents like DMSO or ethanol using parameters such as Hansen solubility parameters .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess stability of tautomeric forms (e.g., 6-oxo vs. 6-hydroxy) .

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.